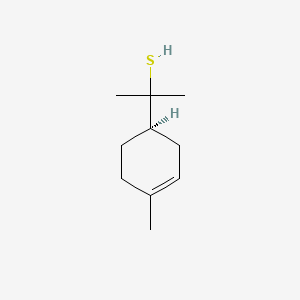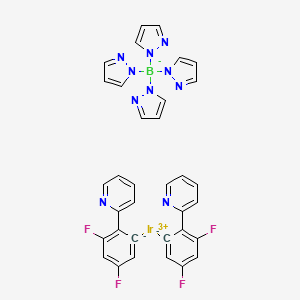
FIr6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium (III), commonly known as FIr6, is a metal-organic compound with the molecular formula C34H24N10BF4Ir. This compound is notable for its application in optoelectronic devices, particularly as a blue emitter material in organic light-emitting diodes (OLEDs). This compound is recognized for its high purity and efficiency, making it a valuable material in the development of full-color display devices and lighting applications .
科学研究应用
FIr6 has a wide range of scientific research applications, including:
作用机制
Target of Action
FIr6, also known as Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III), is primarily used as a blue emitter material for OLED devices . Its primary target is the light-emitting layer of the OLED device, where it interacts with other materials to produce deep blue emissions .
Mode of Action
This compound interacts with its target by emitting light when an electric current is applied. The compound’s unique structure allows it to emit deep blue light, with major vibronic peaks at 458 and 489 nm . This makes it more practical for use in full-color display devices and lighting applications compared to other blue phosphorescent emitters .
Biochemical Pathways
The biochemical pathways involved in this compound’s action are primarily related to the physics of light emission rather than traditional biochemical pathways. When an electric current is applied, energy is transferred from the host material to the this compound molecules. This energy excites the this compound molecules, causing them to emit light as they return to their ground state .
Result of Action
The result of this compound’s action is the emission of deep blue light, which contributes to the color quality of OLED displays. The compound’s high efficiency and practicality for use in full-color display devices and lighting applications make it a valuable component in the manufacture of these devices .
Action Environment
The action of this compound is influenced by the environment within the OLED device. Factors such as the composition of the light-emitting layer, the electrical properties of the device, and the physical conditions (e.g., temperature) can all impact the efficiency and stability of this compound’s light emission .
准备方法
FIr6 is typically synthesized through a series of chemical reactions involving iridium precursors and organic ligands. One common synthetic route involves the reaction of iridium chloride with 2,4-difluorophenylpyridine and tetrakis(1-pyrazolyl)borate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through sublimation to achieve high purity .
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification methods, to ensure the consistency and quality of the final product. The use of high-purity starting materials and advanced purification techniques, such as sublimation, are crucial in industrial settings to meet the stringent requirements for optoelectronic applications .
化学反应分析
FIr6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of iridium (IV) complexes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of iridium (II) complexes.
Substitution: this compound can participate in substitution reactions where the ligands around the iridium center are replaced by other ligands. This can be achieved using reagents such as phosphines or amines under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in higher oxidation state iridium complexes, while reduction leads to lower oxidation state complexes .
相似化合物的比较
FIr6 is often compared with other iridium-based compounds used in optoelectronics, such as Bis(2-phenylpyridinato)iridium (III) (Ir(ppy)3) and Bis(4,6-difluorophenylpyridinato)iridium (III) (FIrPic). While Ir(ppy)3 is known for its green emission, FIrPic is another blue emitter but with different emission peaks compared to this compound. This compound is unique due to its deeper blue emissions and higher efficiency, making it more suitable for certain applications in full-color displays and lighting .
Similar Compounds
- Bis(2-phenylpyridinato)iridium (III) (Ir(ppy)3)
- Bis(4,6-difluorophenylpyridinato)iridium (III) (FIrPic)
- Bis(2,4-difluorophenylpyridinato)iridium (III) (this compound)
This compound stands out among these compounds due to its specific emission properties and high efficiency in optoelectronic applications .
属性
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGRNJTEKQFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24BF4IrN10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of FIr6?
A1: The molecular formula of this compound is C33H24BF4IrN10, and its molecular weight is 805.62 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, this compound has been extensively characterized using various spectroscopic techniques. Its UV-Vis absorption spectrum typically shows strong absorption bands in the UV and blue regions, contributing to its deep-blue emission. [, , , , , ] Additionally, its photoluminescence spectrum exhibits a characteristic deep-blue emission with a peak around 470 nm. [, , , ]
Q3: Which materials are commonly used as hosts for this compound in OLED devices?
A4: this compound requires host materials with high triplet energies (T1) to ensure efficient energy transfer. [, , , , ] Some commonly used hosts include:
- p-bis(triphenylsilyly)benzene (UGH2): This wide-bandgap host material enables efficient exciton formation directly on this compound molecules. [, ]
- Diphenyldi(o-tolyl)silane (UGH1): Similar to UGH2, UGH1 also facilitates direct exciton formation on this compound, leading to efficient deep-blue electrophosphorescence. []
- Poly(N-vinylcarbazole) (PVK): Although PVK has a lower triplet energy than ideal, researchers have achieved efficient deep-blue and white OLEDs by using interfacial layers to confine triplet excitons within the PVK:this compound emissive layer. []
- Various carbazole derivatives: Several carbazole-based host materials with high triplet energy levels and good hole-injection properties have demonstrated promising results in this compound-based devices. [, , , , ]
Q4: How does the energy level offset between this compound and the host material affect device performance?
A5: The energy level alignment between this compound and the host significantly impacts charge injection and transport. For instance, using bis(4-(N-carbazolyl)phenyl)dimethylsilane (Me2SiCBP2) as the host resulted in near barrier-free hole injection into this compound, leading to high device efficiency. [] In contrast, using N,N′-dicarbazolyl-3,5-benzene (mCP) resulted in a hole injection barrier, reducing device efficiency. []
Q5: How does modifying the structure of this compound affect its photophysical properties and OLED performance?
A6: While this compound itself has been extensively studied, researchers have explored structural modifications to fine-tune its properties. For instance, replacing the tetrakis(1-pyrazolyl)borate ancillary ligand with picolinate (FIrpic) leads to a slight red-shift in emission color while maintaining high efficiency. [, , , , ] Other modifications include introducing electron-withdrawing groups to achieve deeper blue emission, albeit sometimes at the cost of quantum yield. [, , ]
Q6: What are the potential applications of this compound in OLED technology?
A6: this compound is a promising candidate for developing:
- High-efficiency deep-blue OLEDs: These are crucial for achieving wide color gamuts in displays and for solid-state lighting applications. [, , , , ]
- White OLEDs: By combining this compound with other phosphorescent emitters, researchers have demonstrated highly efficient white OLEDs suitable for both display and lighting. [, , ]
- Solution-processed OLEDs: The compatibility of this compound with solution processing techniques makes it attractive for large-area and flexible OLED fabrication. [, , ]
Q7: What are the current research directions focusing on this compound and its applications in OLEDs?
A7: Ongoing research efforts aim to address the challenges associated with this compound, such as:
- Improving efficiency and reducing efficiency roll-off: This involves exploring novel host materials [, , , ] and device architectures. [, ]
- Achieving deeper blue emission: This requires designing new this compound derivatives with modified ligand systems while maintaining high quantum yields. [, , ]
- Developing environmentally friendly and cost-effective fabrication processes: This includes exploring solution processing techniques and alternative materials. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
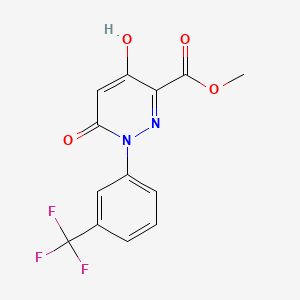

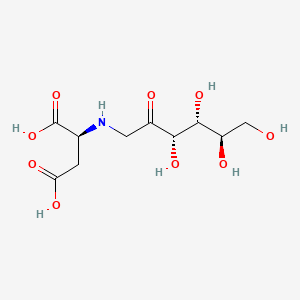
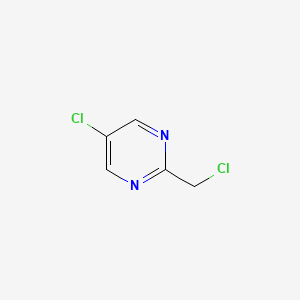
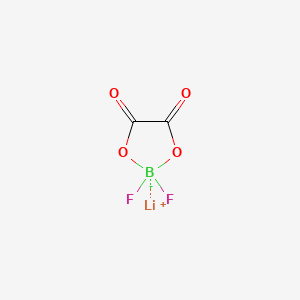
![Methyl 2-[5-amino-2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate](/img/structure/B570095.png)
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)
